TG003
TG003
Potent, selective ATP-competitive Clk1/Sty inhibitor (IC50 values are 20, 200, 15 nM and >10 μM for Clk1/Sty, Clk2, Clk4 and Clk3 respectively). Blocks alternative splicing of PKCβII and expression of PPARγ1 and PPARγ2. Shows analgesic effects in vivo. Centrally active.
Cdc2-like kinase (Clk), among a number of other kinases, phosphorylates serine/arginine-rich proteins which play a role in alternative splicing of pre-mRNA. The Clk family consists of four members, which include Clk1/Sty and Clk2-4. TG003 is a novel benzothiazole compound that demonstrates potent inhibition of Clk1/Sty and Clk4 with IC50 values of 20 and 15 nM, respectively. TG003 exhibits considerably weaker inhibition of Clk2 and Clk3 (IC50 = 200 nM and >10 μM, respectively). Through suppression of Clk-mediated phosphorylation, TG003 inhibits SF2/ASF-dependent splicing of β-globin pre-mRNA at 1 μM in vitro. At 10 μM, TG003 rescues the embryonic defects induced by excessive Clk activity in Xenopus.
Cdc2-like kinase (Clk), among a number of other kinases, phosphorylates serine/arginine-rich proteins which play a role in alternative splicing of pre-mRNA. The Clk family consists of four members, which include Clk1/Sty and Clk2-4. TG003 is a novel benzothiazole compound that demonstrates potent inhibition of Clk1/Sty and Clk4 with IC50 values of 20 and 15 nM, respectively. TG003 exhibits considerably weaker inhibition of Clk2 and Clk3 (IC50 = 200 nM and >10 μM, respectively). Through suppression of Clk-mediated phosphorylation, TG003 inhibits SF2/ASF-dependent splicing of β-globin pre-mRNA at 1 μM in vitro. At 10 μM, TG003 rescues the embryonic defects induced by excessive Clk activity in Xenopus.
Brand Name:
Vulcanchem
CAS No.:
300801-52-9
VCID:
VC21109614
InChI:
InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
SMILES:
CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Molecular Formula:
C13H15NO2S
Molecular Weight:
249.33 g/mol
TG003
CAS No.: 300801-52-9
Cat. No.: VC21109614
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective ATP-competitive Clk1/Sty inhibitor (IC50 values are 20, 200, 15 nM and >10 μM for Clk1/Sty, Clk2, Clk4 and Clk3 respectively). Blocks alternative splicing of PKCβII and expression of PPARγ1 and PPARγ2. Shows analgesic effects in vivo. Centrally active. Cdc2-like kinase (Clk), among a number of other kinases, phosphorylates serine/arginine-rich proteins which play a role in alternative splicing of pre-mRNA. The Clk family consists of four members, which include Clk1/Sty and Clk2-4. TG003 is a novel benzothiazole compound that demonstrates potent inhibition of Clk1/Sty and Clk4 with IC50 values of 20 and 15 nM, respectively. TG003 exhibits considerably weaker inhibition of Clk2 and Clk3 (IC50 = 200 nM and >10 μM, respectively). Through suppression of Clk-mediated phosphorylation, TG003 inhibits SF2/ASF-dependent splicing of β-globin pre-mRNA at 1 μM in vitro. At 10 μM, TG003 rescues the embryonic defects induced by excessive Clk activity in Xenopus. |
|---|---|
| CAS No. | 300801-52-9 |
| Molecular Formula | C13H15NO2S |
| Molecular Weight | 249.33 g/mol |
| IUPAC Name | 1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one |
| Standard InChI | InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 |
| Standard InChI Key | BGVLELSCIHASRV-UHFFFAOYSA-N |
| Isomeric SMILES | CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C |
| SMILES | CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C |
| Appearance | Assay:≥95%A crystalline solid |
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